REACTION_CXSMILES
|
C(OC([N:8]1[CH2:15][CH2:14][N:13]([C:16]2[C:17]3[CH:24]=[CH:23][NH:22][C:18]=3[N:19]=[CH:20][N:21]=2)[CH2:12][C:9]21[CH2:11][CH2:10]2)=O)(C)(C)C.Cl>C(OCC)C.O1CCOCC1>[CH2:11]1[C:9]2([CH2:12][N:13]([C:16]3[C:17]4[CH:24]=[CH:23][NH:22][C:18]=4[N:19]=[CH:20][N:21]=3)[CH2:14][CH2:15][NH:8]2)[CH2:10]1
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Name
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7-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4,7-diazaspiro[2.5]octane-4-carboxylic acid tert-butyl ester
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Quantity
|
0.5 g
|
Type
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reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1C2(CC2)CN(CC1)C=1C2=C(N=CN1)NC=C2
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Name
|
intermediate 1
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1C2(CC2)CN(CC1)C=1C2=C(N=CN1)NC=C2
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Name
|
|
Quantity
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20 mL
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Type
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solvent
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Smiles
|
C(C)OCC
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 5 hours at room temperature
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The precipitate was isolated by filtration
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Type
|
WASH
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Details
|
washed with diethyl ether (2×5 ml)
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Type
|
STIRRING
|
Details
|
stirred vigorously with K2CO3 (5 gram) for 3 hours
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Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
After filtration and evaporation of the solvent in vacuo
|
Type
|
CUSTOM
|
Details
|
the product was obtained as an off-white compound
|
Reaction Time |
5 h |
Name
|
|
Type
|
|
Smiles
|
C1CC12NCCN(C2)C=2C1=C(N=CN2)NC=C1
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |